molecular formula C10H12Cl3N B1473875 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride CAS No. 1803598-02-8

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

Cat. No.: B1473875
CAS No.: 1803598-02-8
M. Wt: 252.6 g/mol
InChI Key: UQSSKVAWCTVEAX-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride is a chemical compound with the molecular formula C10H12Cl3N. It is known for its utility in various research applications due to its unique chemical properties. The compound is characterized by the presence of a cyclobutanamine ring substituted with a 2,6-dichlorophenyl group, making it a valuable building block in organic synthesis .

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclobutanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,6-dichlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSSKVAWCTVEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 2
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 3
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 4
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 5
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride
Reactant of Route 6
1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

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